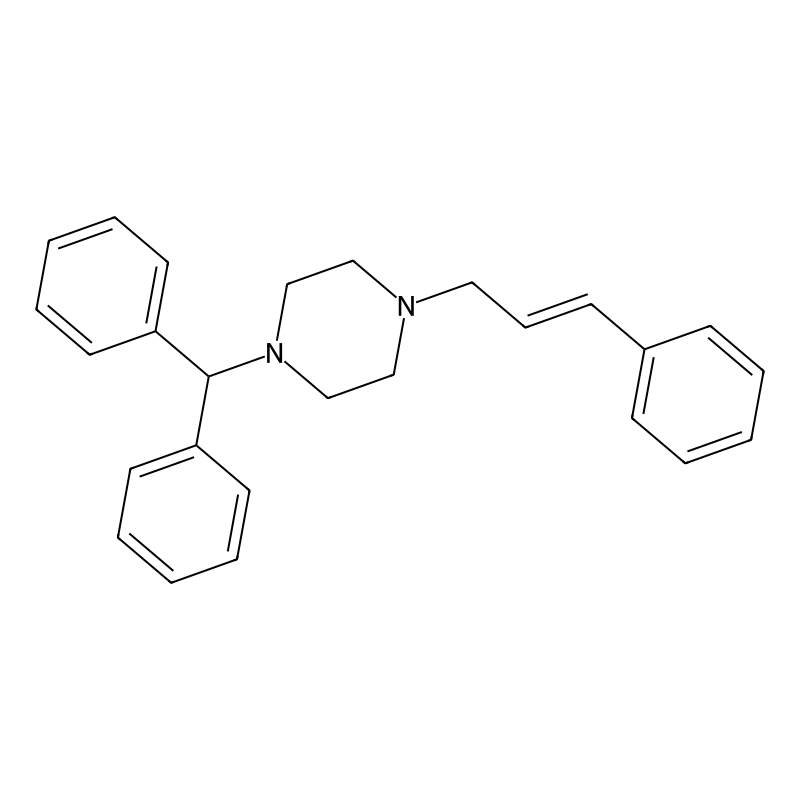Cinnarizine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1.72e-03 g/L
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Vertigo and Ménière's Disease
Cinnarizine is one of the few medications shown to be effective in chronic treatment of vertigo and tinnitus associated with Ménière's disease. A clinical study involving 181 participants demonstrated that cinnarizine treatment reduced the frequency of moderate vertigo experiences by 65.8% and extreme vertigo by 89.8% ]. Research suggests it works by improving blood flow in the inner ear Source: MDPI (Multidisciplinary Digital Publishing Institute): .
Migraine Prevention
Studies have investigated the effectiveness of cinnarizine in preventing migraines. A systematic review and meta-analysis indicated that cinnarizine significantly reduced migraine frequency and intensity compared to placebo ]. Further research is needed to confirm these findings due to the relatively small sample sizes of the included studies.
Other Applications
Scientific research has explored cinnarizine for various other uses, including motion sickness, tinnitus, and certain circulatory disorders. However, more research is required to determine its definitive role in these areas.
Purity
Physical Description
XLogP3
Exact Mass
LogP
Appearance
Storage
UNII
Related CAS
GHS Hazard Statements
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
N07 - Other nervous system drugs
N07C - Antivertigo preparations
N07CA - Antivertigo preparations
N07CA02 - Cinnarizine
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
298-57-7
Wikipedia
Use Classification
Dates
2: Scholtz AW, Ilgner J, Loader B, Pritschow BW, Weisshaar G. Cinnarizine and
3: Borukhova S, Noël T, Hessel V. Continuous-Flow Multistep Synthesis of
4: Sassene PJ, Mosgaard MD, Löbmann K, Mu H, Larsen FH, Rades T, Müllertz A.
5: Lamie NT, Yehia AM. Development of normalized spectra manipulating
6: Teggi R, Colombo B, Gatti O, Comi G, Bussi M. Fixed combination of cinnarizine
7: Abouelatta SM, Aboelwafa AA, Khalil RM, El-Gazayerly ON. Utilization of
8: Lyon RF, Rush SC, Roland JT Jr, Jethanamest D, Schwan CP, Kharon CU.
9: Salama AH, Aburahma MH. Ufasomes nano-vesicles-based lyophilized platforms for
10: Lamie NT. Comparative study of spectrophotometric methods manipulating ratio
11: Schmeel LC, Schmeel FC, Kim Y, Blaum-Feder S, Endo T, Schmidt-Wolf IG. In
12: Abdel-Fattah MM, Messiha BA, Salama AA. Assessment of the Mechanistic Role of
13: Haress NG. Cinnarizine: Comprehensive Profile. Profiles Drug Subst Excip
14: Berlin M, Przyklenk KH, Richtberg A, Baumann W, Dressman JB. Prediction of
15: Teggi R, Gatti O, Sykopetrites V, Quaglieri S, Benazzo M, Bussi M.
16: Ashrafi MR, Najafi Z, Shafiei M, Heidari K, Togha M. Cinnarizine versus
17: DiSabella MT. Cinnarizine: a promising agent for migraine prevention you may
18: Ashrafi MR, Salehi S, Malamiri RA, Heidari M, Hosseini SA, Samiei M, Tavasoli
19: Disabella MT. DUPLICATE: Cinnarizine: A Promising Agent for Migraine
20: Christiansen ML, Holm R, Kristensen J, Kreilgaard M, Jacobsen J, Abrahamsson








